Alk5-IN-28

Description

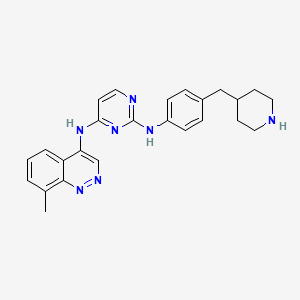

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H27N7 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

4-N-(8-methylcinnolin-4-yl)-2-N-[4-(piperidin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C25H27N7/c1-17-3-2-4-21-22(16-28-32-24(17)21)30-23-11-14-27-25(31-23)29-20-7-5-18(6-8-20)15-19-9-12-26-13-10-19/h2-8,11,14,16,19,26H,9-10,12-13,15H2,1H3,(H2,27,29,30,31,32) |

InChI Key |

UFQRQSWJIOMAPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)CC5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alk5-IN-28

For Researchers, Scientists, and Drug Development Professionals

Alk5-IN-28 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1][2] By targeting the kinase activity of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in a multitude of cellular processes and various pathologies.[3] This guide provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, experimental protocols, and the signaling pathways it modulates. Its potential therapeutic applications lie in proliferative and fibrotic diseases, including cancer and systemic sclerosis.[1][2]

Core Mechanism of Action

The TGF-β signaling pathway plays a critical role in cell growth, differentiation, and extracellular matrix (ECM) production.[3] Dysregulation of this pathway is a hallmark of diseases such as cancer and fibrosis.[3][4] The signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII). This binding recruits and forms a complex with the type I receptor, ALK5.[3]

Within this complex, the TβRII kinase phosphorylates and activates ALK5.[3] The activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMAD proteins, specifically SMAD2 and SMAD3.[3][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates into the nucleus to regulate the transcription of target genes involved in fibrosis and cell proliferation.[3]

This compound functions by selectively inhibiting the kinase activity of ALK5.[3] This action prevents the phosphorylation of SMAD2 and SMAD3, thereby disrupting the downstream signaling cascade.[1][3] This targeted inhibition makes this compound a valuable tool for studying TGF-β signaling and a potential therapeutic agent for diseases driven by aberrant ALK5 activity.[4]

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro kinase assays. The key data point is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 | Assay Type |

| This compound | ALK5 | ≤10 nM | Cell-free kinase assay |

Data sourced from MedChemExpress.[1][2]

Signaling Pathway Modulation

This compound primarily targets the canonical TGF-β/SMAD pathway. The diagram below illustrates this signaling cascade and the specific point of inhibition by this compound. In addition to the canonical SMAD pathway, ALK5 can also activate non-SMAD pathways, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), which are also consequently inhibited by this compound.[5][6]

Caption: TGF-β/ALK5 signaling pathway and inhibition by this compound.

Experimental Protocols

Evaluating the efficacy and mechanism of an ALK5 inhibitor like this compound involves a series of in vitro and in vivo experiments.

In Vitro ALK5 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK5. A common method is the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 of this compound against ALK5.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing recombinant human ALK5 enzyme, a suitable kinase substrate (e.g., a generic peptide substrate), and ATP.[7]

-

Inhibitor Addition: Add serial dilutions of this compound (or a vehicle control, e.g., DMSO) to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Assay for SMAD2/3 Phosphorylation

This assay confirms the inhibitor's activity in a cellular context by measuring the phosphorylation of ALK5's direct downstream targets, SMAD2 and SMAD3.

Objective: To assess the effect of this compound on TGF-β-induced SMAD2/3 phosphorylation in a relevant cell line (e.g., human fibroblasts, A549 lung cancer cells).

Methodology:

-

Cell Culture: Plate cells and grow them to a suitable confluency (e.g., 80-90%).

-

Serum Starvation: Serum-starve the cells for several hours (e.g., 4-16 hours) to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3. A loading control like GAPDH or β-actin should also be used.

-

Incubate with appropriate secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities. The inhibition of TGF-β-induced p-SMAD2/3 levels by this compound demonstrates its on-target cellular activity.

In Vivo Models of Disease

To evaluate the therapeutic potential of this compound, in vivo studies in animal models of fibrosis or cancer are essential.[4][8]

Objective: To determine the anti-fibrotic or anti-tumor efficacy of this compound in a relevant mouse model.

Example Protocol (Carbon Tetrachloride-Induced Liver Fibrosis Model):

-

Animal Model: Use a standard mouse strain (e.g., C57BL/6).

-

Fibrosis Induction: Induce liver fibrosis by intraperitoneal injection of carbon tetrachloride (CCl4) twice a week for several weeks.

-

Treatment Groups: Divide the animals into groups:

-

Vehicle control (no CCl4, no treatment)

-

Fibrosis model (CCl4 + vehicle)

-

Treatment group (CCl4 + this compound)

-

-

Drug Administration: Administer this compound orally or via another appropriate route, starting at a designated time point relative to CCl4 induction. Dosing regimens for ALK5 inhibitors in mice have ranged from 1 to 4 mg/kg.[8]

-

Monitoring: Monitor the animals' health, body weight, and any adverse effects throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect liver tissue and blood samples.

-

Assessment of Fibrosis:

-

Histology: Stain liver sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.

-

Immunohistochemistry: Stain for fibrosis markers such as α-smooth muscle actin (α-SMA) and fibronectin.[4]

-

Gene Expression: Use RT-qPCR to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1).

-

-

Data Analysis: Compare the extent of fibrosis and marker expression between the treatment and fibrosis model groups to evaluate the therapeutic efficacy of this compound.

General Experimental Workflow

The evaluation of a kinase inhibitor like this compound typically follows a logical progression from initial biochemical assays to complex in vivo models. The diagram below outlines this common workflow.

Caption: A typical experimental workflow for evaluating an ALK5 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]

- 5. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]

- 6. ALK5 i II Accelerates Induction of Adipose-Derived Stem Cells toward Schwann Cells through a Non-Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Alk5-IN-28 and its Role in the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and the progression of cancer.[3][4] A key mediator in this cascade is the Activin Receptor-Like Kinase 5 (ALK5), a type I serine/threonine kinase receptor for TGF-β.[5][6] Its central role makes it a compelling target for therapeutic intervention. Alk5-IN-28 is a selective inhibitor of ALK5, demonstrating potent inhibition of TGF-β-induced SMAD signaling.[7] This technical guide provides a comprehensive overview of this compound, its mechanism of action within the TGF-β signaling pathway, available quantitative data, and detailed experimental protocols for its characterization.

The TGF-β Signaling Pathway and the Role of this compound

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[5][8] This binding event recruits and phosphorylates the type I receptor, ALK5, leading to the activation of its kinase domain.[2] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[9] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus.[5] Within the nucleus, this SMAD complex acts as a transcription factor, modulating the expression of target genes that regulate various cellular responses.[8]

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of ALK5.[7] By occupying the ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of ALK5, thereby blocking the downstream phosphorylation of SMAD2 and SMAD3 and inhibiting the entire signaling cascade.

Quantitative Data for this compound and Other ALK5 Inhibitors

The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized ALK5 inhibitors. This information is crucial for evaluating the potency and selectivity of these compounds.

| Compound | Target | IC50 | Ki | Kd | Cell-Based Potency | In Vivo Efficacy | Reference |

| This compound | ALK5 | ≤10 nM | Data not available | Data not available | Data not available | Potential to inhibit tumor growth in vivo | [7] |

| SB431542 | ALK4, ALK5, ALK7 | ALK5: 94 nM | Data not available | Data not available | Inhibits TGF-β-induced responses in various cell lines | Suppresses tumor growth and fibrosis in animal models | [10] |

| SD-208 | ALK5 | 48 nM | Data not available | Data not available | Reduces TGF-β-induced gene expression | Attenuates pulmonary hypertension and fibrosis in animal models | [11] |

| LY-364947 | ALK5 | 59 nM | Data not available | Data not available | Inhibits TGF-β signaling in hepatic stellate cells | Reduces liver fibrosis in a mouse model | [12] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.[13][14][15]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of ALK5 inhibitors. Below are representative methodologies for key in vitro and in vivo assays. While specific protocols for this compound are not publicly available, these established methods for other ALK5 inhibitors can be adapted.

In Vitro ALK5 Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of ALK5.

Materials:

-

Recombinant human ALK5 (active)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

P-γ-ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)32 -

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the ALK5 enzyme, the substrate (MBP), and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of

P-γ-ATP if using radiometric detection).32 -

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the detection reagent for luminescence-based assays).

-

Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays, follow the manufacturer's instructions to measure the signal.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cellular Phospho-SMAD2/3 Western Blot Assay

This cell-based assay determines the ability of an inhibitor to block TGF-β-induced SMAD phosphorylation in a cellular context.

Materials:

-

A suitable cell line that responds to TGF-β (e.g., HaCaT, A549, HepG2)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the inhibition of SMAD phosphorylation relative to the total SMAD and loading control.

In Vivo Tumor Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of an ALK5 inhibitor in a preclinical cancer model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

A suitable cancer cell line for xenograft implantation (e.g., 4T1 murine breast cancer cells)

-

This compound formulated for in vivo administration (e.g., in a solution of DMSO and polyethylene glycol)

-

Calipers for tumor measurement

-

Animal housing and care facilities in accordance with institutional guidelines.

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (at various doses) or the vehicle control to the mice daily or as determined by pharmacokinetic studies. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the tumor growth data to determine the efficacy of this compound in inhibiting tumor progression.

Conclusion

This compound is a potent and selective inhibitor of ALK5, a key kinase in the pro-fibrotic and pro-tumorigenic TGF-β signaling pathway. While detailed characterization data for this compound is still emerging, the established methodologies for evaluating ALK5 inhibitors provide a clear roadmap for its further investigation. The information and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other modulators of the TGF-β pathway in various disease contexts. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy and safety in preclinical models of fibrosis and cancer.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. news-medical.net [news-medical.net]

- 9. sinobiological.com [sinobiological.com]

- 10. Pharmacological Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced effectivity of an ALK5-inhibitor after cell-specific delivery to hepatic stellate cells in mice with liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 15. promegaconnections.com [promegaconnections.com]

Alk5-IN-28: A Technical Guide to a Novel TGFBR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming Growth Factor-Beta (TGF-β) signaling, primarily mediated through the type I receptor kinase TGFBR1 (also known as ALK5), is a critical pathway implicated in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrosis. Consequently, the development of potent and selective ALK5 inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Alk5-IN-28, a novel and selective small molecule inhibitor of ALK5. This document will detail its mechanism of action, biochemical and cellular activity, and provide comprehensive experimental protocols for its evaluation.

Introduction to TGF-β Signaling and TGFBR1 (ALK5)

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2), a constitutively active kinase. This binding event recruits and activates the type I receptor, ALK5, through phosphorylation of its glycine-serine rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular responses. Given its central role, the inhibition of ALK5 kinase activity is a key strategy to abrogate the pathological effects of aberrant TGF-β signaling.[1][2]

This compound: A Selective ALK5 Inhibitor

This compound (also known as compound Ex-05) is a recently identified selective inhibitor of ALK5.[3] Preclinical data indicates that it potently inhibits TGF-β-induced SMAD signaling and has the potential for in vivo anti-tumor activity.[3]

Biochemical and Cellular Activity

This compound has been shown to be a potent inhibitor of ALK5 with a half-maximal inhibitory concentration (IC50) of less than or equal to 10 nM in biochemical assays.[3] This potent activity at the enzymatic level translates to the cellular context by inhibiting the downstream phosphorylation of SMAD proteins.

Table 1: In Vitro Activity of this compound and Comparative TGFBR1 Inhibitors

| Compound | Target | Biochemical IC50 | Cellular pSMAD IC50 | Reference |

| This compound (Ex-05) | ALK5 | ≤10 nM | Data not available | [3] |

| Galunisertib (LY2157299) | ALK5 | 56 nM | ~1.3 µM (on film) | [4][5] |

| Vactosertib (TEW-7197) | ALK4/ALK5 | 11 nM (ALK5) | 118 nM (on film) | [4][5][6] |

| SB-431542 | ALK4/ALK5/ALK7 | 94 nM (ALK5) | Data not available | [7] |

| LY2109761 | TGFBR1/TGFBR2 | Ki = 38 nM (TβRI) | Data not available | [7] |

Note: Cellular IC50 values can be highly dependent on the cell line and assay conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize ALK5 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of ALK5 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human TGFBR1 (ALK5) enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., a generic kinase peptide substrate like Myelin Basic Protein)

-

This compound and other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Prepare the enzyme solution by diluting the recombinant ALK5 in kinase buffer. Add 10 µL of the enzyme solution to each well.

-

Prepare the substrate/ATP mix by diluting the substrate and ATP in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cellular Phospho-SMAD2/3 Inhibition Assay (Immunofluorescence)

This assay measures the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.

Materials:

-

A suitable cell line (e.g., HaCaT, A549, or C2C12 myoblasts)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound and other test compounds

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against phospho-SMAD2/3

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle for 1 hour.

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary anti-phospho-SMAD2/3 antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear intensity of the phospho-SMAD2/3 signal.

-

Calculate the percent inhibition for each inhibitor concentration relative to the TGF-β1 stimulated control and determine the IC50 value.[5][8]

Mandatory Visualizations

TGF-β Signaling Pathway

Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition by this compound.

Experimental Workflow for ALK5 Inhibitor Characterization

Caption: A generalized preclinical workflow for the evaluation of a kinase inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of TGFBR1 (ALK5), a key kinase in the TGF-β signaling pathway. While publicly available data is currently limited, its high biochemical potency suggests it is a valuable tool for researchers studying the roles of TGF-β in health and disease. The experimental protocols and comparative data provided in this guide offer a framework for the further characterization and potential development of this compound and other novel ALK5 inhibitors. Further studies are warranted to elucidate its full pharmacological profile, including its kinase selectivity, cellular activity across various cell lines, and in vivo efficacy and safety.

References

- 1. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

The Role of Activin Receptor-Like Kinase 5 (ALK5) in Fibrosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological process that leads to tissue scarring, organ dysfunction, and ultimately organ failure. A central mediator in the progression of fibrosis across multiple organs is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Activin receptor-like kinase 5 (ALK5), the type I TGF-β receptor, is a serine/threonine kinase that plays a pivotal role in initiating the downstream signaling cascade responsible for the pro-fibrotic effects of TGF-β.[2][3] Upon activation, ALK5 phosphorylates key intracellular mediators, leading to the transcription of genes that drive fibroblast activation, myofibroblast differentiation, and excessive ECM deposition.[3][4] Given its critical role, ALK5 has emerged as a primary therapeutic target for the development of anti-fibrotic drugs.[2][3] This guide provides an in-depth overview of the ALK5 signaling pathway in fibrosis, summarizes quantitative data on the efficacy of ALK5 inhibitors, and details key experimental protocols for studying ALK5-mediated fibrosis.

The ALK5 Signaling Pathway in Fibrosis

The pro-fibrotic effects of TGF-β are predominantly mediated through the canonical ALK5/Smad signaling pathway.[1] This pathway is a critical driver of gene expression programs that underpin the fibrotic response.

2.1 Canonical Smad-Dependent Signaling

The activation of the canonical pathway follows a well-defined sequence of events:

-

Ligand Binding: The process begins when active TGF-β binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[4][5]

-

Receptor Complex Formation: This binding event induces the recruitment and formation of a heteromeric complex with the TGF-β type I receptor, ALK5.[4][5]

-

ALK5 Phosphorylation and Activation: Within the complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain.[4][6]

-

R-Smad Phosphorylation: Activated ALK5 then directly phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[2][3]

-

Smad Complex Formation & Nuclear Translocation: Phosphorylated Smad2/3 forms a complex with the common mediator Smad4 (Co-Smad).[2][4] This heteromeric complex then translocates from the cytoplasm into the nucleus.[5]

2.2 Smad-Independent Signaling

In addition to the canonical Smad pathway, TGF-β can activate non-Smad signaling cascades, including mitogen-activated protein kinase (MAPK) pathways like p38, JNK1/2, and ERK1/2.[4] These pathways can contribute to the fibrotic response and may also modulate the activity of the Smad pathway, adding layers of complexity to TGF-β/ALK5 signaling.[1][4]

ALK5 as a Therapeutic Target

The central role of the TGF-β/ALK5 axis in driving the fibrotic process makes it a compelling target for therapeutic intervention.[1][5] Inhibition of ALK5 kinase activity blocks the initial intracellular signal, preventing the phosphorylation of Smad2/3 and the subsequent pro-fibrotic gene expression program.[2][3] Numerous small molecule inhibitors of ALK5 have been developed and evaluated in preclinical models of fibrosis affecting various organs.

3.1 Efficacy of ALK5 Inhibitors in Preclinical Models

Small molecule inhibitors targeting the ATP-binding site of ALK5 have demonstrated significant anti-fibrotic effects in various animal models.[3][5][8] These inhibitors have been shown to reduce collagen deposition, decrease the expression of fibrotic markers, and preserve organ function.

Table 1: Quantitative Efficacy of Selected ALK5 Inhibitors

| Inhibitor | Model System | Key Findings | IC₅₀ (ALK5) | Reference(s) |

|---|---|---|---|---|

| GW6604 | Dimethylnitrosamine (DMN)-induced rat liver fibrosis | Prevented mortality; reduced mRNA for collagens, TIMP-1, and TGF-β by 50-75%.[9] | 140 nM (autophosphorylation) | [3][9] |

| TGF-β-induced PAI-1 transcription (HepG2 cells) | Inhibited TGF-β-induced transcription.[9] | 500 nM | [3][9] | |

| SKI2162 | In vitro kinase assay | Potent and selective inhibition of ALK5.[5] | 0.094 µM | [5][10] |

| Radiation-induced fibrosis (mouse model) | Reduced late skin reactions and leg contracture; significantly inhibited radiation-induced COL1A2 mRNA expression.[5][10] | N/A | [5][10] | |

| SD-208 | Experimental intestinal fibrosis (rat models) | Decreased ALK5/TIMP-1 up-regulation, Smad2/3 phosphorylation, and collagen deposition.[7] | N/A | [6][7][11] |

| Adenovirus-TGF-β1-induced pulmonary fibrosis (mouse) | Blocked progressive lung fibrosis.[6] | N/A | [6] | |

| SB525334 | In vitro fibroblast-to-myofibroblast transition (FMT) | Completely inhibited TGF-β1 stimulated αSMA and fibronectin expression.[12] | N/A | [12][13] |

| | Bleomycin-induced pulmonary fibrosis (mouse) | Attenuated lung collagen accumulation.[14] | N/A |[13][14] |

3.2 ALK5 Inhibitors in Clinical Development

The promising preclinical data have led to the advancement of ALK5 inhibitors into clinical trials for fibrotic diseases. For instance, AGMB-447, an inhaled small-molecule inhibitor of ALK5, has received Orphan Drug Designation from the FDA for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and is being evaluated in a Phase 1 clinical trial.[15] This strategy aims to deliver the drug directly to the lung to maximize local efficacy and minimize systemic exposure.[15]

Key Experimental Methodologies

A variety of robust experimental techniques are employed to investigate the role of ALK5 in fibrosis and to evaluate the efficacy of potential inhibitors.

4.1 Assessment of Fibrosis and Collagen Deposition

Quantifying the extent of collagen deposition is fundamental to fibrosis research.

4.1.1 Picrosirius Red (PSR) Staining

PSR staining is a histological method used to visualize and quantify collagen fibers in tissue sections. The elongated dye molecules bind to collagen, enhancing its natural birefringence under polarized light, which allows for the differentiation of collagen types based on fiber thickness and organization.[16] Thicker, more densely packed type I collagen fibers typically appear yellow-orange to red, while thinner type III collagen fibers appear green.[16]

Protocol: Picrosirius Red Staining

-

Deparaffinization and Rehydration: Deparaffinize 4-6 µm thick paraffin-embedded tissue sections in xylene (2x, 5 min) and rehydrate through a graded ethanol series (100% 2x, 95%, 70%) to distilled water.[17][18]

-

Staining: Immerse slides in Picro-Sirius Red solution (0.1% Direct Red 80 in saturated aqueous picric acid) for 60-120 minutes at room temperature.[19]

-

Rinsing: Briefly rinse slides in two changes of acidified water (e.g., 0.5% acetic acid).

-

Dehydration and Clearing: Rapidly dehydrate the sections through graded ethanol (95%, 100% 2x), clear in xylene, and mount with a synthetic resin.[17]

-

Imaging: Visualize under both bright-field and polarized light microscopy. Quantify the fibrotic area using image analysis software (e.g., ImageJ) by measuring the percentage of the stained area relative to the total tissue area across multiple random fields.[17]

4.1.2 Hydroxyproline Assay

This biochemical assay provides a quantitative measure of total collagen content in a tissue sample. Hydroxyproline is an amino acid found almost exclusively in collagen.[20][21] The assay involves hydrolyzing the tissue to release free amino acids, followed by a colorimetric reaction to specifically quantify the amount of hydroxyproline.

Protocol: Hydroxyproline Assay

-

Sample Preparation: Lyophilize and weigh a known amount of tissue (e.g., 15 mg).[22]

-

Acid Hydrolysis: Add 6M HCl to the tissue sample (e.g., 100 µl per 10 mg tissue) in a pressure-resistant, screw-cap tube.[23] Incubate at 95-120°C for 3 to 20 hours to completely hydrolyze the tissue into amino acids.[23][24]

-

Neutralization/Dilution: Cool the hydrolysate to room temperature. Depending on the kit, neutralize with NaOH or dilute the sample with water or 4M HCl to bring it within the assay's standard range.[20][21] Centrifuge to pellet any debris.[23]

-

Oxidation: Transfer an aliquot of the supernatant to a new tube or microplate well. Add an oxidizing agent (e.g., Chloramine-T solution) and incubate at room temperature for ~20 minutes.[20][24]

-

Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent/DMAB) and incubate at a higher temperature (e.g., 60-65°C) for 15-20 minutes.[20][24]

-

Measurement: Cool the samples and measure the absorbance at ~560-570 nm using a microplate reader.[23][24] Calculate the hydroxyproline concentration based on a standard curve and convert to collagen content.

References

- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Impact Of An ALK5 Inhibitor Across Multiple Preclinical Fibrosis Models [pharmaceuticalonline.com]

- 9. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. journals.biologists.com [journals.biologists.com]

- 14. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. respiratory-therapy.com [respiratory-therapy.com]

- 16. protocols.io [protocols.io]

- 17. 4.8. Sirius Red Staining [bio-protocol.org]

- 18. mmpc.org [mmpc.org]

- 19. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 21. quickzyme.com [quickzyme.com]

- 22. Determination of hydroxyproline (collagen) content [bio-protocol.org]

- 23. arigobio.com [arigobio.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Alk5-IN-28: Mechanism and Impact on SMAD2/3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alk5-IN-28, a selective inhibitor of the Activin-like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFBR1). We will explore its mechanism of action, its potent effect on the canonical TGF-β signaling pathway, and detailed protocols for assessing its activity.

The Core of TGF-β Signaling: ALK5 and SMAD2/3

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis.[2]

The canonical signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFBR2), a constitutively active serine/threonine kinase.[3][4] This binding event recruits and forms a heteromeric complex with ALK5 (TGFBR1).[4] Within this complex, TGFBR2 phosphorylates and activates ALK5.[3][5] The activated ALK5 kinase then propagates the signal intracellularly by directly phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SXS motifs.[1][6]

Once phosphorylated, SMAD2 and SMAD3 form a complex with the common mediator SMAD4.[3][5] This entire complex translocates into the nucleus, where it acts as a transcription factor, modulating the expression of TGF-β target genes.[4][5] The phosphorylation of SMAD2 and SMAD3 is therefore a pivotal step that dictates the downstream cellular response to TGF-β.[1]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule compound identified as a potent and selective inhibitor of ALK5.[7][8] It functions by targeting the ATP-binding site of the ALK5 kinase domain, thereby preventing the autophosphorylation of ALK5 and, crucially, the subsequent phosphorylation of its downstream targets, SMAD2 and SMAD3.[2][6][9] By blocking this key phosphorylation event, this compound effectively abrogates the entire downstream signaling cascade, inhibiting the nuclear translocation of the SMAD complex and the transcription of TGF-β-responsive genes.[2]

Quantitative Data: Inhibitory Potency

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. This compound demonstrates high potency against ALK5.

| Compound | Target Kinase | IC50 Value | Assay Type |

| This compound | ALK5 | ≤10 nM | Not Specified |

| GW6604 | ALK5 | 140 nM | Autophosphorylation Assay[10] |

| SKI2162 | ALK5 | 94 nM | Radioisotope-based Kinase Assay[11] |

| LY2157299 | ALK5 | 327 nM | Radioisotope-based Kinase Assay[11] |

| SM16 | ALK5 | 44 nM (Ki) | Competitive Binding Assay[9] |

Experimental Protocols

In Vitro ALK5 Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to assess ALK5 kinase activity and inhibition.[11][12] It measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate.

Materials:

-

Recombinant human ALK5 kinase

-

Substrate (e.g., Casein, 1 mg/mL)[12]

-

[γ-³³P]-ATP

-

Kinase Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ATP solution (10 µM)[12]

-

Phosphoric acid

-

Filter paper or membrane

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

In a reaction plate, add the diluted this compound or vehicle (DMSO control).

-

Add the ALK5 enzyme and substrate solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and immediately immersing it in phosphoric acid to precipitate the substrate and wash away unincorporated [γ-³³P]-ATP.

-

Wash the filter paper multiple times with phosphoric acid.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-SMAD2/3 Inhibition

This protocol details the assessment of this compound's ability to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.[1][13][14]

Materials:

-

Cell line responsive to TGF-β (e.g., A549, HepG2, HaCaT)

-

Cell culture medium and serum

-

Recombinant TGF-β1 or TGF-β3 ligand[13]

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and serine/threonine phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).[13]

-

Cell scraper

-

Protein quantification assay kit (e.g., BCA or RC DC assay)[13]

-

SDS-PAGE equipment and reagents

-

Western blot transfer system

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425), anti-total SMAD2/3.

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate cells and grow to 80-90% confluency.

-

Serum Starvation: Wash cells with PBS and replace the medium with serum-free medium. Incubate for 18-24 hours to reduce basal signaling.[13]

-

Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

TGF-β Stimulation: Add TGF-β ligand (e.g., 5-10 ng/mL) to the medium and incubate for 30-60 minutes to induce SMAD2/3 phosphorylation.[13]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add supplemented ice-cold Cell Lysis Buffer and scrape the cells.

-

Lysate Preparation: Transfer the lysate to a microcentrifuge tube. Sonicate briefly (e.g., 3 times for 10-15 seconds) to ensure the release of nuclear proteins like phospho-SMADs.[13] Centrifuge at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against phospho-SMAD2/3.

-

Wash and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total SMAD2/3 or a housekeeping protein (e.g., GAPDH). Quantify band intensities to determine the reduction in SMAD2/3 phosphorylation at each inhibitor concentration.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Based Virtual Screening, Molecular Dynamics and Binding Free Energy Calculations of Hit Candidates as ALK-5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 14. Role of ALK5/SMAD2/3 signaling in the regulation of NOX expression in cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

Understanding ALK5 in Cancer Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), and its pivotal role in the progression of cancer. We will explore its core signaling pathways, its function in key oncogenic processes, and its emergence as a significant therapeutic target.

The ALK5 Signaling Axis: A Dual-Edged Sword in Oncology

ALK5 is a serine/threonine kinase receptor that serves as the primary type I receptor for the Transforming Growth Factor-beta (TGF-β) superfamily.[1] The TGF-β signaling pathway is famously pleiotropic, exhibiting a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell cycle progression and promoting apoptosis.[2][3] However, in advanced cancers, the pathway paradoxically switches to a pro-tumorigenic role, driving processes like invasion, metastasis, immune evasion, and angiogenesis.[1][3]

Canonical Smad-Dependent Signaling

The canonical signaling cascade is initiated when a TGF-β ligand (e.g., TGF-β1, -β2, -β3) binds to the TGF-β type II receptor (TβRII). This binding event recruits and forms a heterotetrameric complex with ALK5.[4] Within this complex, the constitutively active TβRII phosphorylates and activates ALK5. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][6] These phosphorylated R-SMADs form a heterotrimeric complex with the common-partner SMAD (Co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in a multitude of cellular processes.[1][6]

Non-Canonical (Smad-Independent) Signaling

Beyond the canonical SMAD pathway, activated ALK5 can also trigger SMAD-independent signaling cascades. These include the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK, JNK, and p38 MAPK.[7][8] This non-canonical signaling is crucial as it can crosstalk with other pathways, like those activated by EGF or HGF, and contributes significantly to the pro-tumorigenic effects of TGF-β, including cell migration and invasion.[4][7] For instance, the induction of Matrix Metalloproteinase-9 (MMP-9) by the TGF-β-ALK5 axis requires the MEK-ERK pathway, but not SMAD4, highlighting a mechanism for selectively promoting oncogenic functions.[7][9]

The Role of ALK5 in Core Cancer Processes

In advanced cancers, elevated TGF-β activity, and therefore ALK5 signaling, is often associated with poor clinical outcomes.[2] This is due to its integral role in driving key mechanisms of cancer progression.

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program where epithelial cells lose their polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. This process is critical for metastasis.[10] The TGF-β/ALK5 pathway is a primary inducer of EMT.[11] ALK5 signaling downregulates epithelial markers like E-cadherin and upregulates mesenchymal markers, contributing to increased cancer cell invasion and metastasis.[3][12] Small molecule inhibitors targeting ALK5 have been shown to effectively block TGF-β-induced EMT.[13][14]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. ALK5 signaling in tumor cells promotes angiogenesis by stimulating the expression of pro-angiogenic factors like MMP-9.[7] This helps remodel the extracellular matrix, facilitating the recruitment of endothelial cells and pericytes to form new vasculature.[9] Interestingly, ALK5 signaling can have opposing effects on endothelial cells versus tumor cells, inhibiting endothelial cell proliferation and migration in some contexts while promoting an overall pro-angiogenic tumor microenvironment.[15][16]

Metastasis and Invasion

The culmination of EMT and angiogenesis, coupled with direct effects on cell motility, makes ALK5 a key driver of metastasis.[2] By upregulating factors like MMPs, ALK5 signaling enables tumor cells to degrade the surrounding matrix and invade adjacent tissues and blood vessels.[9][17] Studies using dominant-negative ALK5 constructs have demonstrated that disrupting this signaling in cancer cells reduces tumor invasion and the formation of new blood vessels, thereby limiting metastatic spread.[7]

Therapeutic Targeting of ALK5

Given its central role in promoting advanced cancer, ALK5 has become an attractive therapeutic target.[18] Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain have been developed to block the downstream signaling cascade.[1]

Quantitative Data: ALK5 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[19] A lower IC50 value indicates a more potent inhibitor. Several ALK5 inhibitors are in various stages of preclinical and clinical development.

| Inhibitor | IC50 (nM) | Assay Type | Notes |

| Galunisertib (LY2157299) | 50 | Cell-free | Extensively studied in clinical trials for various solid tumors.[20] |

| SB431542 | 94 | Cell-free | A potent and selective inhibitor, widely used as a research tool.[21] |

| A-83-01 | 12 | Cell-based (ALK5-TD) | Potently inhibits ALK4, ALK5, and ALK7. More potent than SB431542.[13][21] |

| GW6604 | 140 | ALK5 Autophosphorylation | Shown to be effective in preclinical models of liver fibrosis.[22] |

| RepSox | - | - | An ALK5-specific inhibitor used in preclinical pain models.[23] |

Key Experimental Protocols

Investigating the function of ALK5 and the efficacy of its inhibitors requires robust experimental methodologies. Below are detailed protocols for two fundamental assays.

ALK5 In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit ALK5's enzymatic activity, which involves transferring a phosphate group from ATP to a substrate (e.g., SMAD3).

Objective: To determine the IC50 of a test inhibitor against ALK5 kinase.

Principle: The assay quantifies the amount of ADP produced during the phosphorylation reaction. A luciferase-based system is used to measure the ADP, where a lower luminescent signal corresponds to higher kinase inhibition.[24]

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. TGF-Beta signaling - My Cancer Genome [mycancergenome.org]

- 6. Frontiers | TGF-β Signaling and Resistance to Cancer Therapy [frontiersin.org]

- 7. ALK5 promotes tumor angiogenesis by upregulating matrix metalloproteinase-9 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Endoglin and Alk5 regulate epithelial-mesenchymal transformation during cardiac valve formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endoglin and Alk5 regulate epithelial-mesenchymal transformation during cardiac valve formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta PMID: 16271073 | MCE [medchemexpress.cn]

- 14. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radiotherapy Suppresses Angiogenesis in Mice through TGF-βRI/ALK5-Dependent Inhibition of Endothelial Cell Sprouting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. researchgate.net [researchgate.net]

- 18. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. IC50 - Wikipedia [en.wikipedia.org]

- 20. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]

- 21. selleckchem.com [selleckchem.com]

- 22. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of the CXCR4/ALK5/Smad3 Signaling Pathway in Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to Utilizing Alk5-IN-28 for the Study of Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and fibrosis. A key signaling pathway governing EMT is mediated by the Transforming Growth Factor-β (TGF-β) superfamily and its type I receptor, Activin-like kinase 5 (ALK5). Pharmacological inhibition of ALK5 presents a powerful tool for dissecting the mechanisms of EMT and for the development of novel therapeutics. This technical guide provides a comprehensive overview of Alk5-IN-28, a selective ALK5 inhibitor, and its application in the study of EMT. This document details the mechanism of action of this compound, presents its biochemical and cellular activity in a structured format, provides detailed experimental protocols for its use in vitro and in vivo, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the ALK5 serine/threonine kinase.[1][2][3] By targeting the ATP-binding site of ALK5, this compound effectively blocks the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby inhibiting TGF-β-induced signaling cascades that are critical for the initiation and maintenance of EMT.[1][2][3] Its utility extends to the investigation of various pathological processes where EMT is a key driver, including oncology and fibrotic diseases.[1][2][3]

Mechanism of Action and Signaling Pathway

The canonical TGF-β signaling pathway, which is inhibited by this compound, is initiated by the binding of TGF-β ligands to the type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor, ALK5, leading to its activation. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in EMT.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Reference |

| Target | Activin-like kinase 5 (ALK5) | [1][2][3] |

| IC₅₀ | ≤10 nM | [1][2][3] |

| Mechanism of Action | Selective, ATP-competitive inhibitor of ALK5 kinase activity | [1][2][3] |

| Cellular Effect | Inhibition of TGF-β-induced Smad2/3 phosphorylation | [1][2][3] |

Comparative IC₅₀ Values of Selected ALK5 Inhibitors

| Compound | ALK5 IC₅₀ (nM) | Reference |

| This compound | ≤10 | [1][2][3] |

| A-83-01 | 12 | [4] |

| SB431542 | 94 | |

| Galunisertib (LY2157299) | 56 | |

| RepSox | 23 |

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound to study its effects on EMT. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Experimental Workflow

Western Blot Analysis of EMT Markers

This protocol describes the detection of changes in the expression of epithelial (E-cadherin) and mesenchymal (Vimentin) markers, as well as the phosphorylation status of Smad2, following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-E-cadherin, anti-Vimentin, anti-p-Smad2, anti-Smad2, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture epithelial cells (e.g., A549, NMuMG) to 70-80% confluency.

-

Induce EMT by treating with TGF-β1 (e.g., 5-10 ng/mL) in the presence or absence of varying concentrations of this compound for 48-72 hours.

-

Lyse the cells and quantify protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Immunofluorescence Staining for E-cadherin and Vimentin

This protocol allows for the visualization of changes in the subcellular localization and expression of epithelial and mesenchymal markers.

Materials:

-

Cells cultured on coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-E-cadherin, anti-Vimentin

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Plate cells on coverslips and treat with TGF-β1 and this compound as described for Western blotting.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA for 30 minutes.

-

Incubate with primary antibodies for 1 hour at room temperature.

-

Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize using a fluorescence microscope.

Transwell Migration and Invasion Assay

This assay assesses the functional effect of this compound on the migratory and invasive capacity of cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

For invasion assays: Matrigel or other basement membrane extract

-

Serum-free media and media with a chemoattractant (e.g., 10% FBS)

-

Crystal violet staining solution

Procedure:

-

(For invasion assay) Coat the Transwell inserts with Matrigel and allow to solidify.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium containing TGF-β1 and/or this compound.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium with a chemoattractant to the lower chamber.

-

Incubate for 12-48 hours.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the cells in several fields of view under a microscope.

In Vivo Studies

While specific in vivo studies for this compound are not extensively detailed in the public domain, a general approach for evaluating its efficacy in a xenograft model of cancer is provided below. This workflow can be adapted to study the effects on EMT in a tumor microenvironment.

Conclusion

This compound is a valuable pharmacological tool for the investigation of epithelial-mesenchymal transition. Its high potency and selectivity for ALK5 allow for the precise dissection of the role of TGF-β signaling in this complex cellular process. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design and execute studies aimed at understanding the molecular underpinnings of EMT and for the preclinical evaluation of ALK5 inhibition as a therapeutic strategy in diseases driven by aberrant EMT. As with any experimental system, appropriate controls and careful optimization are paramount to obtaining robust and reproducible data.

References

introduction to small molecule inhibitors of ALK5

An In-Depth Technical Guide to Small Molecule Inhibitors of ALK5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a pivotal serine/threonine kinase receptor that plays a central role in the TGF-β signaling pathway.[1] This pathway is fundamental to a multitude of cellular processes, including proliferation, differentiation, apoptosis, migration, and extracellular matrix (ECM) production.[1][2] Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer.[1][2][3] In the context of cancer, TGF-β signaling has a dual role; it can act as a tumor suppressor in the early stages but often promotes tumor progression, invasion, and metastasis in advanced stages.[1][3] In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, excessive TGF-β signaling drives the pathological deposition of ECM, leading to tissue scarring and organ failure.[1] Consequently, ALK5 has emerged as a compelling therapeutic target for the development of small molecule inhibitors.[2]

The ALK5 Signaling Pathway

The canonical ALK5 signaling pathway is initiated by the binding of a TGF-β ligand (e.g., TGF-β1, -β2, -β3) to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase.[4][5][6] This binding event induces the recruitment and formation of a heterotetrameric complex with the ALK5 receptor.[1][5] Within this complex, TGF-βRII phosphorylates ALK5 in its glycine-serine-rich (GS) domain, leading to the activation of the ALK5 kinase domain.[1][5][7]

Beyond the canonical SMAD-dependent pathway, ALK5 can also activate non-SMAD signaling cascades, including mitogen-activated protein kinase (MAPK) pathways like p38, JNK, and ERK, in a context-dependent manner.[5][6][7]

Mechanism of Action of Small Molecule Inhibitors

Small molecule inhibitors of ALK5 are typically ATP-competitive agents.[2][6] They are designed to bind to the ATP-binding pocket of the ALK5 kinase domain. By occupying this site, they prevent the binding of endogenous ATP, thereby blocking the autophosphorylation and activation of the kinase. This action directly inhibits the subsequent phosphorylation of SMAD2 and SMAD3, effectively halting the downstream signaling cascade.[1] The result is a reduction in the transcription of TGF-β-responsive genes that contribute to fibrosis and tumor progression.[1] Many inhibitors show high selectivity for ALK5 but may also exhibit activity against other closely related type I receptors like ALK4 and ALK7 due to the structural homology of their kinase domains.[6]

Quantitative Data of Selected ALK5 Inhibitors

A variety of small molecule ALK5 inhibitors have been developed and characterized. The table below summarizes the inhibitory potency of several prominent compounds from different chemical scaffolds.

| Compound Name | Other Designations | Type | ALK5 IC₅₀ (nM) | Notes / Selectivity |

| Galunisertib | LY2157299 | Pyrazole | 56 | Potent TβRI inhibitor, investigated in Phase 2/3 clinical trials.[10] |

| Vactosertib | TEW-7197, EW-7197 | 11 | Highly potent and selective inhibitor of ALK4/ALK5, orally bioavailable.[10] | |

| SB431542 | Imidazole | 94 | Selective for ALK4/5/7; >100-fold selective over p38 MAPK.[10] | |

| RepSox | E-616452, SJN 2511 | Oxindole | 23 (ATP binding) | Potent and selective inhibitor of ALK5.[10] |

| SD-208 | Pyridine | 48 | Selective for TβRI; >100-fold selectivity over TβRII.[10] | |

| GW6604 | Pyrazole-Pyridine | 140 (autophos.) | Inhibits TGF-β-induced PAI-1 transcription (IC₅₀: 500 nM).[8][9] | |

| SB525334 | 14.3 | Potent and selective for ALK5; 4-fold less potent for ALK4.[10] | ||

| A-83-01 | 12 | Potent inhibitor of ALK5, ALK4, and ALK7.[10] | ||

| SKI2162 | 94 | More potent than Galunisertib in ALK5 inhibition assays.[11] | ||

| TP-008 | 25 | Potent ALK5 inhibitor with a favorable pharmacokinetic profile.[12] |

IC₅₀ values are from cell-free kinase assays unless otherwise noted and may vary between different assay conditions.

Experimental Protocols

ALK5 In Vitro Kinase Assay (Autophosphorylation)

This protocol describes a method to determine the inhibitory activity of a compound on ALK5 kinase autophosphorylation.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer (1x): Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[13] Dithiothreitol (DTT) can be added to a final concentration of 1-10 mM.[14]

-

Enzyme: Dilute purified, recombinant ALK5 kinase domain to the desired working concentration (e.g., 10 ng/µl) in 1x Kinase Buffer.[14]

-

Inhibitor: Prepare serial dilutions of the test compound at 10-fold the desired final concentrations. If using DMSO as a solvent, ensure the final DMSO concentration in the assay does not exceed 1%.[14][15]

-

ATP: Prepare ATP solution at the desired concentration (e.g., 500 µM stock) in 1x Kinase Buffer.[14]

-

-

Assay Procedure (96-well format):

-

To each well, add 2.5 µl of the 10x test inhibitor dilution or vehicle control (e.g., 10% DMSO in Kinase Buffer).[14]

-

Add 12.5 µl of the Master Mix containing Kinase Buffer, ATP, and a peptide substrate (if not an autophosphorylation assay).[14]

-

Add 10 µl of the diluted ALK5 enzyme to each well to start the reaction.[14] Wells designated as "Blank" receive 10 µl of 1x Kinase Buffer instead of the enzyme.

-

The final reaction volume is 25 µl.[14]

-

-

Incubation:

-

Detection (using ADP-Glo™ Kinase Assay as an example):

-

Add 25 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µl of Kinase Detection Reagent to convert the ADP generated to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.

-

Measure the luminescent signal using a microplate reader. The signal correlates with the amount of ADP produced and thus, the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Assay for ALK5 Inhibition

This protocol describes a reporter gene assay to measure the ability of a compound to inhibit TGF-β-induced transcriptional activity in a cellular context.

Methodology:

-

Cell Line and Reagents:

-

Culture the cells in appropriate media (e.g., DMEM with 10% FBS).

-

Recombinant human TGF-β1 is used as the stimulus.

-

Assay Procedure:

-

Seed the stably transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

-

The next day, replace the medium with low-serum medium.

-

Pre-treat the cells by adding various concentrations of the ALK5 inhibitor or vehicle control. Incubate for 1-2 hours.

-

Stimulate the cells by adding TGF-β1 to a final concentration of 1-5 ng/mL to all wells except the unstimulated control.

-

Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

-

-

Detection:

-

Remove the medium from the wells.

-

Lyse the cells using a suitable luciferase lysis buffer.

-

Add the luciferase substrate to the cell lysate according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the luciferase activity of the inhibitor-treated, TGF-β1-stimulated cells to the activity of the vehicle-treated, TGF-β1-stimulated cells.

-

Calculate the percent inhibition and determine the IC₅₀ value as described for the kinase assay.

-

In Vivo Model of Liver Fibrosis

This protocol provides a general workflow for evaluating the efficacy of an ALK5 inhibitor in a chemically-induced model of liver fibrosis in rats.

Methodology:

-

Animal Model:

-

Inhibitor Administration:

-

Efficacy Assessment (Endpoints):

-

Mortality: Monitor and record animal survival throughout the study.

-

Liver Function Tests: At the end of the study, collect blood samples to measure serum levels of liver enzymes (e.g., ALT, AST) and bilirubin.[9]

-

Gene Expression Analysis: Euthanize the animals and harvest liver tissue. Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of profibrotic genes, such as Collagen IA1, Collagen IA2, TIMP-1, and TGF-β itself.[8][9]

-

Histopathology: Fix a portion of the liver in formalin, embed in paraffin, and section for histological staining. Use Masson's trichrome or Sirius Red staining to visualize and quantify collagen deposition and the extent of fibrosis.

-

-

Data Analysis:

-

Compare the measured endpoints between the DMN + vehicle group and the DMN + ALK5 inhibitor group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in liver enzyme levels, profibrotic gene expression, and collagen deposition indicates therapeutic efficacy.

-

Conclusion

Small molecule inhibitors of ALK5 represent a promising therapeutic strategy for a range of diseases driven by aberrant TGF-β signaling. By selectively targeting the ATP-binding site of the ALK5 kinase, these compounds can effectively block the downstream cascade that leads to fibrosis and cancer progression. The continued development and optimization of ALK5 inhibitors, guided by robust in vitro and in vivo characterization as outlined in this guide, hold significant potential for delivering novel treatments for these challenging conditions. However, potential on-target toxicities, such as the heart valve lesions observed in preclinical studies with some inhibitors, highlight the importance of careful safety and selectivity profiling in the drug development process.[17] Liver-targeted approaches may offer a strategy to mitigate such systemic toxicities.[18]

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 5. mdpi.com [mdpi.com]

- 6. karger.com [karger.com]

- 7. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ulab360.com [ulab360.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. ALK5 kinase activity assay [bio-protocol.org]

- 17. apconix.com [apconix.com]